Cas no 1240573-34-5 (2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one)

2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one
- 1-(Methoxyacetyl)-3-methylpiperazine
- 2-methoxy-1-(3-methylpiperazin-1-yl)ethanone
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- MDL: MFCD16811484
- インチ: 1S/C8H16N2O2/c1-7-5-10(4-3-9-7)8(11)6-12-2/h7,9H,3-6H2,1-2H3
- InChIKey: LCPKAMHMPKWOIS-UHFFFAOYSA-N
- ほほえんだ: O=C(COC)N1CCNC(C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 41.6
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423547-1g |
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one; . |
1240573-34-5 | 1g |
€623.20 | 2025-02-15 | ||
abcr | AB423547-5 g |
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one |
1240573-34-5 | 5g |
€1248.00 | 2023-04-24 | ||
abcr | AB423547-10g |
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one; . |
1240573-34-5 | 10g |
€1588.80 | 2025-02-15 | ||
abcr | AB423547-1 g |
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one |
1240573-34-5 | 1g |
€623.20 | 2023-04-24 | ||
abcr | AB423547-5g |
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one; . |
1240573-34-5 | 5g |
€1248.00 | 2025-02-15 |
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-oneに関する追加情報
Introduction to 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one (CAS No. 1240573-34-5)
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one, also known by its CAS number 1240573-34-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a piperazine ring and a methoxy group, making it a versatile candidate for various applications in drug discovery and development.
The chemical structure of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one is represented by the formula C9H15N3O2. The presence of the piperazine ring, which is a six-membered heterocyclic amine, and the methoxy substituent on the ethanone moiety contribute to its distinct chemical properties. These structural features provide the compound with potential biological activities that are of interest in the development of new therapeutic agents.
Recent studies have explored the pharmacological properties of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one. One notable area of research involves its potential as a modulator of neurotransmitter systems. Specifically, this compound has been investigated for its ability to interact with serotonin receptors, which play a crucial role in various neurological and psychiatric disorders. Preliminary findings suggest that 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one may exhibit selective binding to serotonin receptors, particularly the 5-HT2A subtype, which is implicated in conditions such as depression and anxiety.
In addition to its potential as a serotonin receptor modulator, 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has also been studied for its anti-inflammatory properties. In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. These findings suggest that 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one is another important aspect of its evaluation. Preclinical studies have demonstrated that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a drug candidate. These studies have also highlighted the importance of optimizing the dosing regimen to achieve maximum efficacy while minimizing potential side effects.
In the context of drug discovery, 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has been used as a lead compound for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to understand the interactions between this compound and its target receptors. These computational tools have provided valuable insights into the binding modes and key interactions that contribute to the biological activity of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one.
Clinical trials are an essential step in translating preclinical findings into therapeutic applications. While there are currently no ongoing clinical trials specifically for 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one, several related compounds with similar structures have entered clinical testing. These trials aim to evaluate the safety, tolerability, and efficacy of these compounds in human subjects. The results from these trials will provide critical information for advancing the development of 2-Methoxy-1-(3-methylpiperazin-1-y l)ethanone-based therapies.
In conclusion, 2-Methoxy-1-(3-methylpiperazin - ilyl) ethan - ione (CAS No. 4057 - -5) strong > represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in drug development. As our understanding of this compound deepens, it holds great promise for contributing to the advancement of medicinal chemistry and pharmaceutical science. p >
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